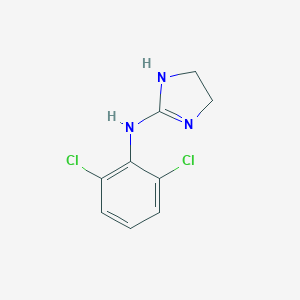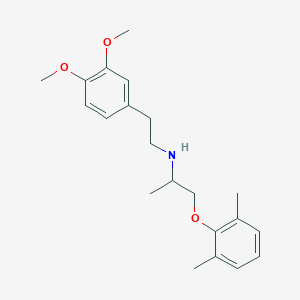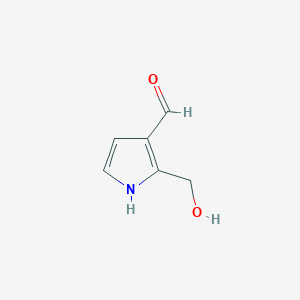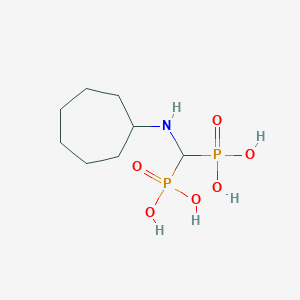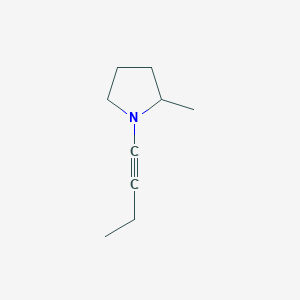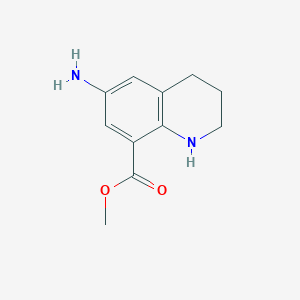
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, also known as MATQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MATQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can reduce the growth of tumors in animal models, improve cognitive function in mice, and reduce the severity of inflammation in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse biological activities. However, there are also some limitations to its use. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for the study of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate. One area of interest is the development of novel synthetic routes for Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate and its derivatives, which could improve the yield and purity of the compound. Another area of interest is the investigation of the structure-activity relationships of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, which could lead to the discovery of more potent and selective analogs. Additionally, the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate as a tool for the study of protein structure and function could lead to new insights into the molecular mechanisms of disease. Finally, the potential applications of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate in drug discovery and materials science warrant further investigation.
Métodos De Síntesis
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can be synthesized by a two-step procedure involving the condensation of 2-aminoacetophenone with ethyl acetoacetate followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by methylation of the amino group with methyl iodide. The overall yield of the synthesis is about 50%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In biochemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a tool to study the structure and function of proteins and enzymes.
Propiedades
Número CAS |
123297-07-4 |
|---|---|
Nombre del producto |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4,12H2,1H3 |
Clave InChI |
DIGKXVAIEKZYIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
Sinónimos |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






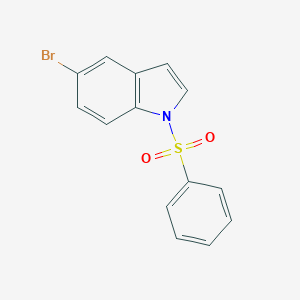

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
